molecular formula C6H16Cl2N2 B3224436 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride CAS No. 123194-04-7

1-(Aminomethyl)cyclopentan-1-amine dihydrochloride

Cat. No.: B3224436
CAS No.: 123194-04-7
M. Wt: 187.11 g/mol
InChI Key: ARGFEIVXAKEXOM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H15ClN2 and a molar mass of 150.65 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and an amine group, both of which are protonated to form the dihydrochloride salt.

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride typically involves the following steps:

    Synthetic Routes: The primary synthetic route involves the reaction of cyclopentanone with formaldehyde and ammonia to form 1-(aminomethyl)cyclopentan-1-amine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product’s formation. The use of catalysts and solvents may also be employed to optimize the reaction yield.

    Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced equipment and techniques to ensure high purity and yield.

Chemical Reactions Analysis

1-(Aminomethyl)cyclopentan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-(Aminomethyl)cyclopentan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminomethyl and amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(Aminomethyl)cyclopentan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(Aminomethyl)cyclohexan-1-amine dihydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring. The additional carbon in the ring can influence the compound’s reactivity and properties.

    1-(Aminomethyl)cyclobutan-1-amine dihydrochloride: This compound features a cyclobutane ring, which is smaller and more strained than the cyclopentane ring. This structural difference can affect the compound’s stability and reactivity.

    1-(Aminomethyl)cyclopropan-1-amine dihydrochloride: With a cyclopropane ring, this compound is even more strained and reactive, leading to distinct chemical behavior compared to this compound.

Properties

IUPAC Name

1-(aminomethyl)cyclopentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-5-6(8)3-1-2-4-6;;/h1-5,7-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGFEIVXAKEXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123194-04-7
Record name 1-(aminomethyl)cyclopentan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride
Reactant of Route 2
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride
Reactant of Route 3
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride
Reactant of Route 4
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride
Reactant of Route 5
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride
Reactant of Route 6
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride

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